![molecular formula C14H17NO3 B6315346 Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate CAS No. 1799792-87-2](/img/structure/B6315346.png)
Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate, also known as BHAC, is an organic compound with a wide range of applications. It is a versatile building block for organic synthesis and is used in a variety of pharmaceutical, industrial, and agricultural products. BHAC is a cyclic compound with a five-membered ring structure and is composed of a benzyl group, a hydroxy group, and an azabicycloheptane-2-carboxylate moiety. BHAC has a wide range of applications, from pharmaceuticals and cosmetics to agrochemicals and advanced materials.
Aplicaciones Científicas De Investigación
Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate has a wide range of scientific research applications. It is used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This compound is also used in the synthesis of dyes, pigments, and other organic compounds. It can be used to produce a range of novel compounds for use in drug discovery and development. Additionally, this compound has been used in the synthesis of optically active compounds, which have potential applications in the field of optical materials.
Mecanismo De Acción
The mechanism of action of Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate is not yet fully understood. However, it is believed that this compound acts as a catalyst in the formation of certain organic compounds. It is thought to promote the formation of cyclic structures, which can then be used in the synthesis of various organic compounds. Additionally, this compound has been found to be an effective inhibitor of certain enzymes, which can be used to regulate the activity of certain biochemical pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been found to be an effective inhibitor of certain enzymes, which can be used to regulate the activity of certain biochemical pathways. Additionally, this compound has been found to have antioxidant and anti-inflammatory properties, which can be used to treat certain conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate has a number of advantages and limitations for lab experiments. One of the main advantages of this compound is its low cost and availability. Additionally, this compound is a versatile building block for organic synthesis and can be used in a variety of applications. However, this compound is not suitable for use in human clinical trials due to its potential toxicity.
Direcciones Futuras
There are a number of potential future directions for Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate. One of the most promising areas of research is the development of novel compounds for use in drug discovery and development. Additionally, this compound could be used to produce optically active compounds for use in the field of optical materials. Additionally, further research into the biochemical and physiological effects of this compound could lead to new treatments for a range of conditions. Finally, this compound could be used to produce a range of novel compounds for use in industrial and agricultural products.
Métodos De Síntesis
Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate can be synthesized via a number of methods. The most commonly used method is the reaction of a benzyl halide with an activated carboxylic acid. This reaction produces a benzyl ester, which can then be hydrolyzed to produce this compound. Alternatively, this compound can be produced by a two-step process involving the reaction of an aldehyde with an acid chloride followed by a dehydration reaction. The dehydration reaction produces the cyclic structure of this compound.
Propiedades
IUPAC Name |
benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13-6-7-15(12-8-11(12)13)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-13,16H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJMTKNNINIVGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2CC2C1O)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

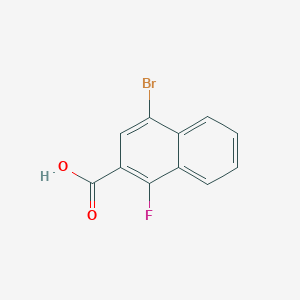

![N-[2-(Diphenylphosphino)ethyl]-2-(methylthio)-ethanamine](/img/structure/B6315288.png)
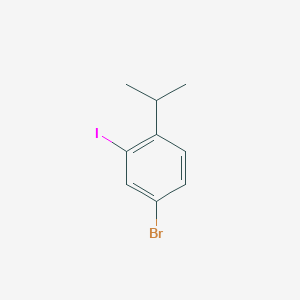
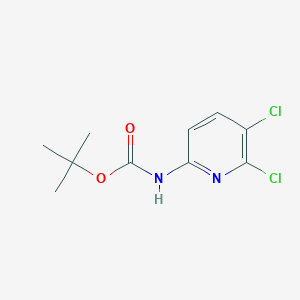
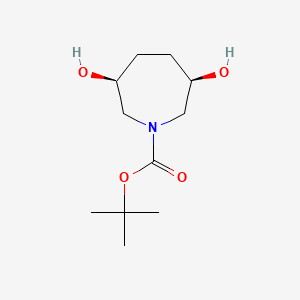
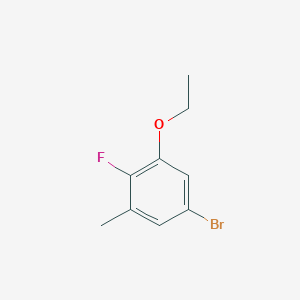
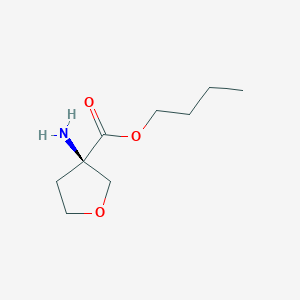

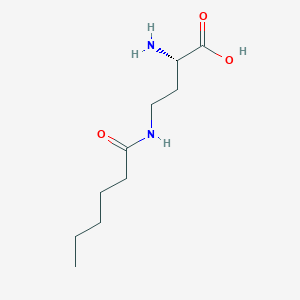

![3-[[4-(Difluoromethyl)-2,2-difluoro-3-hydroxy-1,1-dioxo-3H-benzothiophen-5-yl]oxy]-5-fluoro-benzonitrile](/img/structure/B6315362.png)

